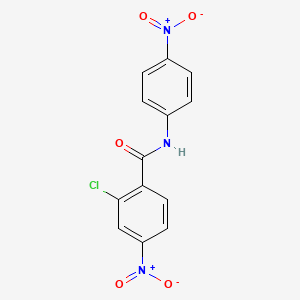
2-chloro-4-nitro-N-(4-nitrophenyl)benzamide
Descripción general
Descripción
2-chloro-4-nitro-N-(4-nitrophenyl)benzamide, also known as N-(4-nitrophenyl)-2-chloro-4-nitrobenzamide, is a chemical compound that belongs to the class of nitrobenzamides. It has a molecular formula of C13H8ClN3O5 and a molecular weight of 329.67 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various research fields.
Aplicaciones Científicas De Investigación
Antidiabetic and Antimicrobial Potential
A study by Thakal, Singh, and Singh (2020) explored the antidiabetic and antimicrobial potential of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. These compounds demonstrated significant inhibitory activity against α-glucosidase and α-amylase enzymes, suggesting potential in antidiabetic therapy. Additionally, certain derivatives showed strong antibacterial and antifungal properties, highlighting their antimicrobial potential. The study supports the use of these derivatives in developing new antidiabetic and antimicrobial agents (Thakal, Singh, & Singh, 2020).
Structural Characterization
The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined by Saeed, Hussain, and Flörke (2008), who found that it crystallizes in the orthorhombic space group. The study revealed specific orientations of the nitro groups and identified hydrogen bond formations stabilizing the structure. Such structural insights are crucial for understanding the physical and chemical properties of these compounds (Saeed, Hussain, & Flörke, 2008).
Computational Studies
A computational study by Yohannan, Varghese, Harikumar, Nair, and Pillai (2009) on 2-Nitro-N-(4-nitrophenyl)benzamide used Gaussian03 software to calculate vibrational frequencies and make assignments for fundamental modes. This study contributes to the understanding of molecular geometry and potential applications in non-linear optics (Yohannan et al., 2009).
Mosquito Inhibition
Schaefer, Miura, Wilder, and Mulligan (1978) investigated substituted benzamides, including 2-Chloro-N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]benzamide, for their effectiveness against mosquitoes. These compounds showed significant inhibitory activity on mosquito development, suggesting their potential in controlling mosquito populations (Schaefer, Miura, Wilder, & Mulligan, 1978).
Corrosion Inhibition
Mishra et al. (2018) explored the inhibition behavior of N-Phenyl-benzamide derivatives on mild steel's acidic corrosion. This study revealed that certain substituents enhance corrosion inhibition, suggesting these compounds' potential as corrosioninhibitors in industrial applications. Their research provides insights into the interaction of these compounds with metal surfaces, contributing to the development of more effective corrosion inhibitors (Mishra et al., 2018).
Cyanide Detection
Sun, Wang, and Guo (2009) developed N-nitrophenyl benzamide derivatives as chemosensors for detecting cyanide in aqueous environments. These compounds exhibit high selectivity toward cyanide, providing a practical system for monitoring cyanide concentrations in water samples. This application is particularly relevant in environmental monitoring and safety (Sun, Wang, & Guo, 2009).
Propiedades
IUPAC Name |
2-chloro-4-nitro-N-(4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O5/c14-12-7-10(17(21)22)5-6-11(12)13(18)15-8-1-3-9(4-2-8)16(19)20/h1-7H,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBQXNUGYYNUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-nitro-N-(4-nitrophenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-{[1-(3-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-phenylacetamide](/img/structure/B5121874.png)
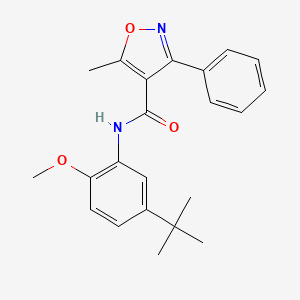
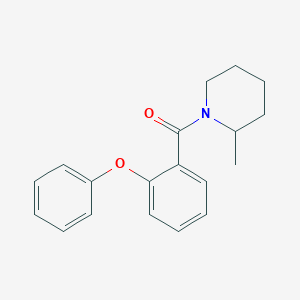
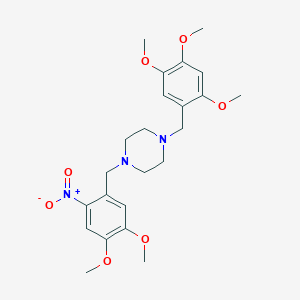
![4-(4-bromophenyl)-1-[(5-methyl-2-thienyl)methyl]-4-piperidinol](/img/structure/B5121913.png)
![2-{[2-(1-benzofuran-2-yl)-2-oxoethyl]thio}-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5121915.png)
![3-(2,4-dichlorophenyl)-5-(3-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5121918.png)

![4-[(cyclohexylcarbonyl)amino]benzamide](/img/structure/B5121928.png)
![2-(1H-indol-3-yl)-N-[(4-methoxy-1-naphthyl)methyl]ethanamine](/img/structure/B5121931.png)
![6-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-N-(2-thienylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5121933.png)
![4-[3-acetyl-2-(2,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5121949.png)
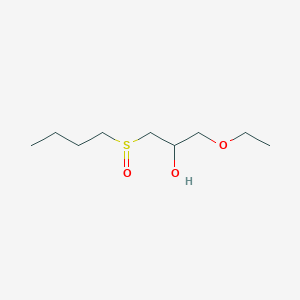
![1-[4-(2-bromophenoxy)butyl]-4-methylpiperidine](/img/structure/B5121958.png)